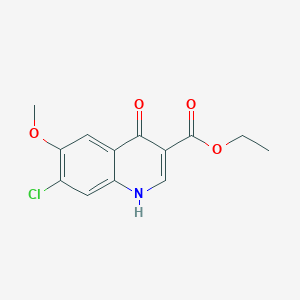

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 374679-64-8) is a quinoline derivative characterized by substituents at positions 4 (hydroxyl), 6 (methoxy), and 7 (chloro) on the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to fluoroquinolone antibiotics and other bioactive molecules. Key safety precautions include avoiding heat, moisture, and direct sunlight during storage, with handling guidelines emphasizing respiratory and dermal protection (P210, P410, P315) .

Properties

IUPAC Name |

ethyl 7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIWHVZCTREOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with methanol and a suitable esterification agent . The reaction is carried out under reflux conditions with a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate serves as an intermediate in the synthesis of more complex quinoline derivatives. It undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : The compound can be reduced to yield amino derivatives.

- Substitution : The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

The compound is investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Properties : Research indicates that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.69 mM to 22 mM. Its mechanism involves inhibition of specific protein kinases involved in cell signaling pathways.

Medicine

The compound is being explored for its potential therapeutic applications:

- Protein Kinase Inhibition : Its ability to inhibit protein kinases makes it relevant in cancer therapy, where deregulation of these enzymes is common.

- Antiviral Properties : Preliminary studies suggest that it may also have antiviral effects, warranting further investigation into its use against viral infections.

Industry

This compound is utilized in the development of materials with unique properties, such as:

- Dyes and Pigments : Its chemical structure allows it to be used in producing various dyes.

- Liquid Crystals : The compound's properties make it suitable for applications in liquid crystal technologies.

Anticancer Studies

Research has demonstrated that this compound significantly inhibits the proliferation of cancer cell lines:

- MCF-7 Cell Line : Exhibited an IC50 value of approximately 0.69 mM.

- A549 Cell Line : Showed an IC50 value around 22 mM.

These findings indicate its potential as a lead compound for developing anticancer therapies.

Antimicrobial Efficacy

In vitro studies have shown strong antibacterial activity against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values comparable to standard antibiotics.

- Gram-negative Bacteria : Demonstrated efficacy against Escherichia coli, indicating broad-spectrum antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, its hydroxyl and methoxy groups contribute to its binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of the target compound and its analogs:

Table 1: Substituent Positions and Key Properties

Key Observations :

- Hydroxyl vs.

- Fluoro vs. Methoxy at Position 6 : The fluoro substituent in the 6-position (CAS 70458-93-4) increases electronegativity and may enhance membrane permeability compared to methoxy .

- Positional Isomerism: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (7e) demonstrates how shifting substituents (Cl from 7 to 4, OMe from 6 to 7) alters steric and electronic profiles, impacting receptor binding .

Crystallographic and Stability Data

- Molecular Packing : The target compound’s hydroxyl group likely forms intermolecular hydrogen bonds (e.g., O–H⋯O), as seen in analogs like CAS 70458-93-4, which exhibits C–H⋯Cl/O interactions .

- Thermal Stability : The presence of electron-withdrawing groups (Cl, F) increases thermal stability, whereas hydroxyl groups may lower melting points due to hydrogen bonding .

Biological Activity

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with specific substitutions that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 281.69 g/mol. The presence of a chlorine atom at the 7-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways, which can modulate cellular processes such as proliferation and apoptosis . This inhibition is particularly relevant in cancer therapy, where deregulation of protein kinases is common.

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Activities

The compound's biological activities can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies : Research indicated that this compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.69 mM to 22 mM .

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Mechanistic Insights : The interaction of the compound with DNA gyrase and topoisomerase has been explored, suggesting that it may disrupt bacterial DNA replication processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine, hydroxyl, methoxy groups | Protein kinase inhibitor |

| Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate | Fluorine instead of chlorine | Antiviral and anticancer |

| Chloroquine | No hydroxyl or methoxy groups | Antimalarial |

This comparison highlights how specific substitutions influence biological activity and therapeutic potential.

Q & A

Q. What are the critical considerations for optimizing the synthesis of ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate?

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key parameters to optimize include reaction temperature (e.g., maintaining 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF for solubility), and catalyst selection (e.g., p-toluenesulfonic acid for esterification) . Purity can be enhanced via recrystallization in ethanol-water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are essential for verifying substituent positions (e.g., methoxy at C6, hydroxy at C4) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 297.04 (CHClNO) .

Q. How does the crystal structure of this compound inform its reactivity?

X-ray crystallography (using SHELX programs ) reveals planar quinoline rings and intermolecular hydrogen bonding (O–H···O) between the hydroxy and ester groups. This stabilizes the solid-state structure and influences solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial IC values may arise from assay conditions (e.g., bacterial strain variability). Standardize protocols using CLSI guidelines and validate via dose-response curves. Cross-reference with structurally analogous quinoline derivatives (e.g., ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate) to identify substituent-dependent trends .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina) and MD simulations can map binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Focus on hydrophobic interactions with the quinoline core and hydrogen bonding via the 4-hydroxy group . Validate predictions with SPR binding assays .

Q. What experimental designs mitigate challenges in studying environmental degradation pathways?

Use LC-MS/MS to track degradation products under simulated sunlight (UV irradiation) and soil microbiota. Compare half-lives in aerobic vs. anaerobic conditions. Reference EPA DSSTox data for ecotoxicity profiling .

Methodological Insights

Q. Table 1: Key Techniques for Mechanistic Studies

Q. Data Contradiction Analysis Workflow :

Identify outliers via meta-analysis of published IC/EC values.

Replicate experiments under controlled conditions (pH, temperature).

Cross-validate using orthogonal assays (e.g., fluorescence quenching vs. microdilution for antimicrobial activity).

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.